molecular formula C12H16O4 B14326536 Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate CAS No. 109468-67-9

Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate

Katalognummer: B14326536
CAS-Nummer: 109468-67-9
Molekulargewicht: 224.25 g/mol
InChI-Schlüssel: HHVJXTPARRSIKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a unique structure that includes both alkyne and alkene functional groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of dimethyl malonate with appropriate alkynes and alkenes. One common method involves the Knoevenagel condensation of dimethyl malonate with α,β-acetylenic aldehydes, followed by nucleophilic addition of cyclic amines . The reaction conditions often require a base such as n-BuLi and an electrophile like DMF in anhydrous THF at low temperatures .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:

    Oxidation: The alkyne and alkene groups can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO₄, OsO₄

    Reducing agents: H₂ with Pd/C, LiAlH₄

    Nucleophiles: Grignard reagents, organolithium compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or diols, while reduction can produce alkanes.

Wissenschaftliche Forschungsanwendungen

Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate exerts its effects involves its ability to participate in various chemical reactions due to its reactive alkyne and alkene groups. These groups can interact with molecular targets and pathways, leading to the formation of new compounds with desired properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is unique due to the presence of both alkyne and alkene groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and research applications.

Eigenschaften

CAS-Nummer

109468-67-9

Molekularformel

C12H16O4

Molekulargewicht

224.25 g/mol

IUPAC-Name

dimethyl 2-but-1-ynyl-2-prop-1-enylpropanedioate

InChI

InChI=1S/C12H16O4/c1-5-7-9-12(8-6-2,10(13)15-3)11(14)16-4/h6,8H,5H2,1-4H3

InChI-Schlüssel

HHVJXTPARRSIKU-UHFFFAOYSA-N

Kanonische SMILES

CCC#CC(C=CC)(C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.